molecular formula C17H22N2O B14454075 1,3-Bis[methyl(phenyl)amino]propan-2-ol CAS No. 77893-38-0

1,3-Bis[methyl(phenyl)amino]propan-2-ol

Cat. No.: B14454075
CAS No.: 77893-38-0
M. Wt: 270.37 g/mol
InChI Key: KQJXCSNKBCPESU-UHFFFAOYSA-N
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Description

1,3-Bis[methyl(phenyl)amino]propan-2-ol is an organic compound with the molecular formula C17H22N2O It is a secondary amine and an alcohol, characterized by the presence of two phenyl groups attached to nitrogen atoms and a hydroxyl group on the second carbon of the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis[methyl(phenyl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with aniline derivatives in the presence of a base such as sodium hydroxide. The reaction typically occurs at elevated temperatures (around 60°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[methyl(phenyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,3-Bis[methyl(phenyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis[methyl(phenyl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group and amine functionalities allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways and targets may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis[(1-methylethyl)amino]propan-2-ol: Similar structure but with isopropyl groups instead of phenyl groups.

    Bisoprolol: A beta-blocker with a similar core structure but different substituents.

Uniqueness

1,3-Bis[methyl(phenyl)amino]propan-2-ol is unique due to its combination of phenyl groups and hydroxyl functionality, which confer distinct chemical and biological properties

Properties

CAS No.

77893-38-0

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

1,3-bis(N-methylanilino)propan-2-ol

InChI

InChI=1S/C17H22N2O/c1-18(15-9-5-3-6-10-15)13-17(20)14-19(2)16-11-7-4-8-12-16/h3-12,17,20H,13-14H2,1-2H3

InChI Key

KQJXCSNKBCPESU-UHFFFAOYSA-N

Canonical SMILES

CN(CC(CN(C)C1=CC=CC=C1)O)C2=CC=CC=C2

Origin of Product

United States

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